(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol
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Overview
Description
(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a 4-methylbenzyl group, a propylthio group, and a methanol moiety attached to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.
Addition of the Propylthio Group: The propylthio group can be added through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.
Attachment of the Methanol Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The propylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)formaldehyde or (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)carboxylic acid.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.
Medicine
Industry
Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-methylbenzyl)-2-(methylthio)-1H-imidazol-5-yl)methanol
- (1-(4-methylbenzyl)-2-(ethylthio)-1H-imidazol-5-yl)methanol
- (1-(4-methylbenzyl)-2-(butylthio)-1H-imidazol-5-yl)methanol
Uniqueness
The presence of the propylthio group in (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol may confer unique chemical and biological properties compared to its analogs with different alkylthio groups.
Properties
IUPAC Name |
[3-[(4-methylphenyl)methyl]-2-propylsulfanylimidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h4-7,9,18H,3,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEVCYLXPJAQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(N1CC2=CC=C(C=C2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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